REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:4]([C:12]([OH:15])([CH3:14])[CH3:13])=[N:5][N:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=12>O1CCCC1.[O-2].[Mn+4].[O-2]>[OH:15][C:12]([C:4]1[C:3]([CH:2]=[O:1])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:13])[CH3:14] |f:2.3.4|
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Name
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2-(3-hydroxymethyl-pyrazolo[1,5-a]pyridin-2-yl)-propan-2-ol
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Quantity
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1.8 g
|
Type
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reactant
|
Smiles
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OCC=1C(=NN2C1C=CC=C2)C(C)(C)O
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
5.22 g
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Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The mixture was filtered through a Celite pad, which
|
Type
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WASH
|
Details
|
was washed with excess dichloromethane
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified via silica gel column chromatography (0-40% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=NN2C(C=CC=C2)=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.95 mmol | |
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |